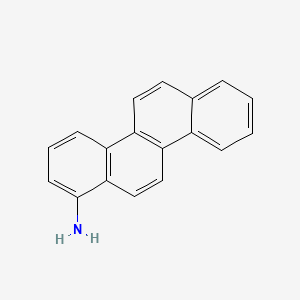

Chrysenamine

Description

Contextualization within Organic Chemistry

Polycyclic aromatic amines (PAAs) are organic compounds characterized by an amine group attached to a polycyclic aromatic hydrocarbon (PAH) structure, which consists of multiple fused aromatic rings. researchgate.netwikipedia.org These compounds are a significant subclass of aromatic amines and are distinguished by the presence of two or more fused rings. researchgate.netwikipedia.org PAAs are found in various environmental contexts, often resulting from the incomplete combustion of organic materials, and are used as intermediates in the manufacturing of products like plastics and dyes. researchgate.netwikipedia.org Their chemical properties, such as high melting and boiling points, low vapor pressure, and low water solubility, are dictated by their large, non-polar aromatic systems. healthandenvironment.org

Significance of Chrysenamine as a Polycyclic Aromatic Amine

This compound, also known as 6-aminochrysene, is a specific PAA derived from chrysene (B1668918). drugfuture.comnist.gov Its significance in research stems from its biological activities and its use as a chemical intermediate. Historically, it has been investigated for its potential applications in biochemical research. drugfuture.commedchemexpress.com The compound is noted for its ability to inhibit the growth of certain experimental tumors. caymanchem.com This has led to its use in cancer research, particularly in studies involving murine mammary carcinoma models. caymanchem.com Furthermore, this compound serves as a valuable tool in toxicological studies to understand the metabolic activation and biological effects of PAAs. medchemexpress.com

Below is a table summarizing some of the key chemical properties of 6-Chrysenamine:

| Property | Value |

| CAS Registry Number | 2642-98-0 |

| Molecular Formula | C18H13N |

| Molecular Weight | 243.30 g/mol |

| Melting Point | 210-211 °C |

| Appearance | Leaflets |

| Solubility | Slightly soluble in alcohol, benzene, ethyl acetate |

| Ionization Energy | 7.0 ± 0.1 eV |

Sources: drugfuture.comnist.govchemeo.com

Fundamental Research Questions Pertaining to this compound Architectures

Ongoing research into this compound and its derivatives is driven by several fundamental questions. A primary area of investigation is the synthesis of this compound and its analogues. The classical preparation involves the reduction of 6-nitrochrysene (B1204248). drugfuture.com However, developing more efficient and novel synthetic routes remains an active area of chemical research, mirroring the broader challenges in the synthesis of complex amines. researchgate.net

Another key research question revolves around understanding the structure-activity relationship of this compound derivatives. mdpi.com Researchers are exploring how modifications to the chrysene backbone or the amine functional group can alter the compound's biological and chemical properties. This includes the synthesis of ether, amide, and ester derivatives to investigate their potential as anticancer agents. mdpi.com

Furthermore, the metabolism of this compound is a subject of intense study. Research has shown that it can be metabolized by enzymes such as aryl hydrocarbon hydroxylases and glucuronosyltransferase. nih.gov A deeper understanding of these metabolic pathways is crucial for elucidating its mechanism of action and its toxicological profile. Competition experiments with compounds like benzo(a)pyrene are used to probe the specific enzymatic interactions of this compound. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

30233-84-2 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

chrysen-1-amine |

InChI |

InChI=1S/C18H13N/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H,19H2 |

InChI Key |

OQENBJBTQPIZKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chrysenamine and Its Analogues

Strategic Approaches to Chrysenamine Core Synthesis

The construction of the this compound core can be approached in two primary ways: building the functionalized chrysene (B1668918) skeleton from smaller precursors or by direct functionalization of a pre-formed chrysene ring. Classical methods often involve multi-step sequences, such as the expansion of a steroid D-ring to create the chrysene system, which can provide access to specific stereoisomers. rsc.orgnih.gov More contemporary strategies focus on catalytic and direct functionalization methods to improve efficiency and regioselectivity.

Modern Catalytic Transformations in this compound Construction

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. For the synthesis of this compound analogues, the Buchwald-Hartwig and Ullmann-type amination reactions are particularly powerful. nih.govwikipedia.org These methods typically involve the coupling of a halogenated chrysene derivative with an amine source in the presence of a palladium or copper catalyst.

The Buchwald-Hartwig amination has been successfully employed to synthesize various amino-substituted chrysenes. For instance, 3,6,9,12-tetrabromochrysene can be converted into the corresponding tetra-amino-substituted derivatives using this palladium-catalyzed reaction. nih.govexlibrisgroup.com Similarly, diphenylamino dibenzo[g,p]chrysene (B91316) derivatives have been synthesized via Buchwald-Hartwig amination for use in organic light-emitting diodes (OLEDs). bwise.krresearchgate.net The Ullmann condensation, a copper-catalyzed alternative, is also a viable method for creating aryl amine bonds, though it often requires harsher reaction conditions than its palladium-catalyzed counterpart. wikipedia.orgbyjus.com

| Reaction Type | Catalyst/Ligand | Amine Source | Substrate Example | Key Features |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand | Diphenylamine, Pyrrolidine | Bromo-dibenzo[g,p]chrysene | High efficiency, mild conditions, broad substrate scope. bwise.krresearchmap.jp |

| Ullmann Condensation | CuI / Ligand (e.g., phenanthroline) | Aniline, Various amines | Aryl Halide (e.g., 2-chlorobenzoic acid) | Copper-catalyzed, often requires high temperatures, suitable for specific substrates. wikipedia.org |

Regioselective Functionalization Techniques in this compound Frameworks

Achieving regioselectivity—the ability to functionalize a specific position on the chrysene ring—is a significant challenge due to the multiple non-equivalent C-H bonds. unit.no One effective strategy is directed ortho metalation (DoM), where a directing metalation group (DMG) on the chrysene core guides a metalating agent (like an organolithium reagent) to an adjacent position, which can then be functionalized. unit.no

Another powerful technique involves the regiocontrolled synthesis of a functionalized chrysene, such as 4,10-dichlorochrysene, which can then undergo selective displacement reactions. nih.govresearchgate.net This allows for the precise installation of substituents at specific locations. For instance, palladium-catalyzed cross-coupling reactions on 4,10-dichlorochrysene enable the synthesis of a variety of 4,10-disubstituted chrysenes with high precision. nih.gov Furthermore, strategies like sulfoniumization have emerged for the one-step, regioselective C–H functionalization of large PAHs, including perylene, which could be applicable to the chrysene system. nih.gov This method not only introduces a functional handle but also enhances the solubility of the often-insoluble PAH core. nih.gov

| Technique | Reagents/Catalyst | Target Positions | Outcome |

| Directed ortho Metalation (DoM) | Directing Group (e.g., carboxamide), Organolithium reagent | ortho to directing group | Site-specific functionalization. unit.no |

| Functionalization of Pre-functionalized Core | 4,10-dichlorochrysene, Pd catalyst, Nucleophiles | 4, 10 positions | Regiospecific synthesis of disubstituted chrysenes. nih.govresearchgate.net |

| Sulfoniumization | Diaryl sulfoxide, Acid | K-region of PAHs | Regioselective introduction of a sulfonium (B1226848) group for further conversion. nih.gov |

Emerging Methodologies in this compound Synthesis

Recent advances are pushing the boundaries of synthetic chemistry, offering more direct and sustainable routes to complex molecules like this compound.

Electrosynthesis is gaining traction as a green and efficient alternative to traditional chemical methods. condias.de It offers a sustainable approach by using electricity to drive redox processes, often at room temperature and without the need for metal catalysts. nih.gov A plausible electrochemical route to this compound involves the reduction of a nitrochrysene precursor. The electrochemical reduction of nitroarenes to arylamines is a well-established process. This method avoids harsh chemical reducing agents and can be highly selective. For instance, the industrial synthesis of p-aminophenol from nitrobenzene (B124822) highlights the commercial viability of electrochemical reduction. scielo.br The electrosynthesis of hydroxylamine (B1172632) from nitrogen oxides also demonstrates the precise control over reduction potentials achievable with electrochemical methods, which is crucial for selectively forming the amine without over-reduction. nih.gov

Direct C-H bond activation is a revolutionary strategy that allows for the conversion of a C-H bond directly into a C-N bond, bypassing the need for pre-functionalized substrates like haloarenes. kaist.ac.kr This approach significantly improves atom economy and shortens synthetic sequences. For polycyclic aromatic hydrocarbons like chrysene, transition-metal catalysts are used to selectively cleave a C-H bond and facilitate the coupling with an amine source. unit.nomdpi.com

Recent research has shown that azidium ions can achieve C-H amination of unactivated arenes, including chrysene, through a dearomative (3+2) cycloaddition followed by a rearrangement sequence, providing a metal-free alternative. chemrxiv.orgchemrxiv.org This method has been applied to various PAHs, showing a preference for the electron-rich k-regions of molecules like pyrene (B120774) and chrysene. chemrxiv.org Nickel-dipyrrin complexes have also been developed as efficient catalysts for the intramolecular amination of unactivated C-H bonds under mild, room-temperature conditions. nih.gov

| Method | Catalyst/Reagent | Key Feature | Substrate Scope |

| Azidium-mediated Amination | Azidium Ions | Metal-free, telescoped reaction | Unactivated arenes, including chrysene and pyrene. chemrxiv.orgchemrxiv.org |

| Iridium-catalyzed Amination | Iridium complexes | Mild conditions, high selectivity | Hydrocarbons, including complex molecules with multiple C-H bonds. kaist.ac.kr |

| Nickel-catalyzed Amination | Nickel-dipyrrin complexes | Mild conditions (room temp), low catalyst loading | Aliphatic C-H bonds, tolerates various functional groups. nih.gov |

Photochemical methods utilize light to generate highly reactive intermediates that can engage in unique transformations. rsc.org While specific photochemical syntheses of this compound are not widely reported, the principles are well-established. Photolysis of organometallic precursors, such as zirconocene (B1252598) derivatives, in the presence of other reactants can lead to novel coupling reactions. rsc.org A notable example is the photochemical in-situ production of titanium-based nanoparticles from bis(cyclopentadienyl)titanium dichloride, which proceeds via a bimolecular homolytic substitution (SH2) process. googleapis.com

Organometallic chemistry offers diverse strategies for synthesis. solubilityofthings.comacademie-sciences.fr This can involve using an organometallic reagent to build the chrysene skeleton or employing an organometallic complex to activate the PAH ring. For example, the decomposition of an organometallic precursor under a dihydrogen atmosphere is a method to produce metal nanoparticles with controlled size and unoxidized surfaces, which can then act as catalysts. academie-sciences.fr These approaches open up new avenues for constructing and functionalizing the this compound core under mild conditions. rsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. royalsocietypublishing.orgresearchgate.netrasayanjournal.co.in These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. researchgate.net

A notable example of a more sustainable approach to 6-aminochrysene synthesis is the reduction of 6-nitrochrysene (B1204248) using an indium/ammonium (B1175870) chloride system in aqueous ethanol (B145695). tandfonline.com This method presents a practical alternative to traditional techniques that often rely on hazardous reagents. For instance, catalytic hydrogenation with palladium on carbon or Raney nickel requires careful handling due to the flammable nature of the catalysts in air and the use of compressed hydrogen gas. tandfonline.com The indium-mediated method circumvents these issues, offering a safer reaction profile. tandfonline.com

The principles of green chemistry also emphasize maximizing atom economy, which involves designing synthetic methods to incorporate the maximum amount of all materials used in the process into the final product. royalsocietypublishing.org Furthermore, the use of water as a solvent, as seen in the aqueous ethanol mixture of the indium-mediated synthesis, is a key aspect of green chemistry, reducing the reliance on volatile and often toxic organic solvents. royalsocietypublishing.orgtandfonline.com The development of such processes aligns with the broader goal of creating chemical syntheses that are not only efficient but also environmentally benign. researchgate.net

Optimization of Reaction Efficiency and Yield in this compound Preparations

Optimizing reaction conditions is a critical aspect of synthetic chemistry, aiming to achieve the highest possible output of the desired product. researchgate.netjopcr.com This involves the systematic variation of parameters such as temperature, reaction time, solvent, and catalyst loading. researchgate.net

In the synthesis of 6-aminochrysene, a significant optimization has been demonstrated with the indium/ammonium chloride mediated reduction of 6-nitrochrysene. This method has been successfully scaled up to produce the target compound in large quantities with a high yield. tandfonline.com Specifically, a 5-gram scale reaction of 6-nitrochrysene with indium and ammonium chloride in refluxing aqueous ethanol for 16 hours resulted in an 85% yield of pure 6-aminochrysene after crystallization. tandfonline.com This demonstrates a practical and efficient protocol for the large-scale preparation of this important compound. tandfonline.com

For the synthesis of this compound derivatives, advanced methodologies like the Buchwald-Hartwig amination are employed. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In one reported synthesis, a derivative of 6-aminochrysene, N-(dG-8-yl)-6-AC, was prepared via a Pd-catalyzed Buchwald-Hartwig cross-coupling of 6-aminochrysene with a protected C8-bromo-dG derivative, achieving a 56% yield. nih.gov This highlights the utility of modern catalytic systems in constructing complex this compound analogues. nih.gov

Below are tables detailing the reaction conditions for the synthesis of 6-aminochrysene and one of its derivatives.

Table 1: Synthesis of 6-Aminochrysene via Indium-Mediated Reduction

| Parameter | Condition |

| Starting Material | 6-Nitrochrysene |

| Reagents | Indium, Ammonium Chloride |

| Solvent | Aqueous Ethanol |

| Temperature | Reflux |

| Reaction Time | 16 hours |

| Yield | 85% |

| Reference | tandfonline.com |

Table 2: Synthesis of a 6-Aminochrysene Derivative via Buchwald-Hartwig Coupling

| Parameter | Condition |

| Starting Materials | 6-Aminochrysene, Protected C8-bromo-dG derivative |

| Catalyst | Palladium (Pd) catalyst |

| Reaction Type | Buchwald-Hartwig Cross-Coupling |

| Yield | 56% |

| Reference | nih.gov |

Sophisticated Derivatization Strategies of Chrysenamine

Functional Group Interconversion and Modification of Chrysenamine Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. news-medical.net In the context of this compound, FGI is instrumental in creating a diverse library of derivatives with tailored properties.

The introduction of aromatic and heteroaromatic moieties to the this compound core can significantly influence its electronic properties and intermolecular interactions. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mit.edumit.edursc.org This reaction allows for the formation of a carbon-nitrogen bond between the amino group of this compound and an aryl or heteroaryl halide.

For instance, the coupling of a halo-chrysene with an amine can be employed to generate this compound derivatives. Conversely, this compound itself can be reacted with various aryl halides to produce N-aryl this compound derivatives. nih.govwjpmr.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially when dealing with the potentially less reactive amino group of this compound or the presence of multiple reactive sites on the chrysene (B1668918) ring.

The synthesis of N-arylimidazole derivatives from imidazole (B134444) and aryl halides using a recoverable palladium catalyst highlights a relevant strategy that could be adapted for this compound. biomedres.us Such derivatization can introduce functionalities that enhance solubility, modulate electronic properties, or provide specific binding interactions. The incorporation of polycyclic aromatic hydrocarbons or heterocyclic rings can further extend the π-conjugated system, impacting the photophysical properties of the resulting molecule. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed N-Arylation Reactions on Amines

| Amine Substrate | Aryl Halide | Catalyst System | Product | Reference |

| Primary/Secondary Amine | Halo-7-azaindole | Palladium precatalyst | N-Aryl-7-azaindole | mit.edumit.edu |

| Imidazole | Aryl Halide | Pd/AlO(OH) NPs | N-Arylimidazole | biomedres.us |

| Aniline | Aryl Halide | CuO Nanoparticles | Diphenylamine | wjpmr.com |

This table presents examples of N-arylation on various amine-containing compounds, illustrating the versatility of palladium-catalyzed cross-coupling reactions that are applicable to this compound derivatization.

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can alter its properties. Common modifications include the formation of amides and sulfonamides. brieflands.comfigshare.comnih.govmdpi.com

Amide Synthesis: this compound can be readily converted to its corresponding amide derivatives by reaction with acyl chlorides or carboxylic acids using standard coupling reagents. This transformation is valuable for several reasons: it can enhance stability, modulate biological activity, and alter solubility. The electronic nature of the substituent on the acyl group can be systematically varied to fine-tune the properties of the final compound.

Sulfonamide Synthesis: Similarly, reaction with sulfonyl chlorides affords this compound-based sulfonamides. rsc.org Sulfonamides are well-known pharmacophores and can impart significant changes in the biological activity and physicochemical properties of the parent molecule. One-pot syntheses of sulfonamides from unactivated acids and amines have been developed, offering an efficient route to these derivatives. nih.gov

These modifications of the amino group can also serve as a handle for further functionalization, expanding the accessible chemical space of this compound derivatives. ditki.comthermofisher.com

Table 2: Common Reagents for Amino Group Derivatization

| Reagent Class | Example Reagent | Resulting Functional Group | Reference |

| Acylating Agents | Acyl Chloride, Carboxylic Anhydride | Amide | brieflands.com |

| Sulfonylating Agents | Sulfonyl Chloride | Sulfonamide | mdpi.com |

| Alkylating Agents | Alkyl Halide | Secondary/Tertiary Amine | nih.gov |

This table summarizes common classes of reagents used for the derivatization of primary amines, which are applicable to modifying the amino functionality of this compound.

Derivatization is a powerful tool to enhance the spectroscopic properties of molecules, particularly their fluorescence. nih.govrsc.orgfrontiersin.orgmdpi.com For this compound, which possesses a polycyclic aromatic core, modifications can be designed to create fluorescent probes with high sensitivity and selectivity for specific analytes or environments.

The introduction of fluorophores or the modification of the existing chrysene system to favor radiative decay pathways can significantly increase fluorescence quantum yield. researchgate.net This can be achieved by attaching groups that extend the π-conjugation or by introducing functionalities that undergo specific reactions leading to a change in fluorescence (a "turn-on" or "turn-off" response).

For instance, derivatization with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide can form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives from primary amines. nih.gov While this specific reagent is used for analytical purposes, the principle of attaching a fluorogenic tag is broadly applicable. Other strategies include the incorporation of the this compound moiety into a larger system designed for photoinduced electron transfer (PET) quenching, where binding to a target analyte disrupts the PET process and restores fluorescence. researchgate.net

The choice of derivatizing agent can also be used to tune the absorption and emission wavelengths, allowing for the development of probes for various applications, including live-cell imaging. frontiersin.orgmdpi.com

Table 3: Strategies for Enhancing Spectroscopic Response

| Derivatization Strategy | Example | Effect on Spectroscopy | Reference |

| Fluorogenic Labeling | Naphthalene-2,3-dicarboxaldehyde (NDA) | Formation of highly fluorescent derivative | nih.gov |

| Attachment of Fluorophore | BODIPY, Rhodamine | Introduction of a fluorescent moiety | frontiersin.org |

| Modulation of PET | o-Phenylenediamine derivatives | Quenching of fluorescence, restored upon reaction | researchgate.net |

| Extension of π-Conjugation | Aryl or heteroaryl groups | Shift in absorption/emission wavelengths | beilstein-journals.org |

This table outlines various strategies that can be employed to enhance the spectroscopic properties of this compound through derivatization.

Stereochemical Control in this compound Derivatization

When derivatization introduces one or more new chiral centers into the this compound molecule, controlling the stereochemical outcome is paramount, especially for applications in medicinal chemistry where enantiomers can have vastly different biological activities. Diastereoselective synthesis aims to preferentially form one diastereomer over others. scielo.bruva.es

While specific examples of stereoselective derivatization of this compound are not abundant in the literature, principles from related fields can be applied. For instance, if a substituent is introduced that contains a chiral center, a chiral auxiliary on the this compound core or a chiral catalyst can be used to direct the stereochemical course of the reaction. rsc.org

One approach involves the use of enantiomerically pure starting materials derived from the chiral pool, such as amino acids, to introduce stereocenters in a controlled manner. scielo.br For example, a chiral side chain could be attached to the amino group of this compound, and subsequent reactions could be influenced by the stereochemistry of this side chain.

Another strategy is the use of organocatalysis or transition-metal catalysis with chiral ligands to achieve enantioselective or diastereoselective transformations. rsc.orgrsc.org For example, a diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives was achieved through a silyl-Prins cyclization, showcasing how reaction conditions and substrate structure can control stereoselectivity. uva.es Similar principles could be applied to reactions involving this compound derivatives.

Chemo- and Regioselective Derivatization Protocols

The chrysene backbone possesses multiple positions where functionalization can occur. Therefore, achieving chemo- and regioselectivity in derivatization reactions is a significant challenge and a critical goal. mdpi.comnih.govbeilstein-journals.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For this compound, this is particularly relevant when performing reactions on the chrysene ring without affecting the amino group, or vice versa. Protecting group strategies can be employed, but developing inherently chemoselective reactions is more efficient. For example, palladium-catalyzed amination can often be performed chemoselectively on a halo-chrysene in the presence of other functional groups. mit.edumit.edu

Regioselectivity is the control of the position of functionalization on the aromatic core. The inherent electronic properties of the chrysene ring system will direct incoming electrophiles or nucleophiles to specific positions. However, this inherent reactivity can be overridden or enhanced through the use of directing groups. A directing group can coordinate to a catalyst and deliver it to a specific C-H bond, enabling functionalization at a position that would otherwise be unreactive. beilstein-journals.org

Recent advances in C-H functionalization reactions offer powerful tools for the regioselective derivatization of polycyclic aromatic hydrocarbons. mdpi.comnih.gov For example, a benzannulation reaction has been used for the regiocontrolled synthesis of functionalized chrysenes. nih.gov These methods can be adapted to introduce a variety of substituents at specific positions on the this compound skeleton, providing access to a wide range of novel derivatives.

Impact of Derivatization on Electronic Structure and Molecular Conformation

The introduction of substituents onto the this compound framework has a profound impact on its electronic structure and molecular conformation. These changes, in turn, dictate the molecule's photophysical properties, reactivity, and biological activity.

Electronic Structure: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's electronic behavior. The introduction of electron-donating groups (EDGs) on the chrysene ring or the amino group will generally raise the energy of the HOMO, while electron-withdrawing groups (EWGs) will lower it. missouristate.edunih.govrsc.org Conversely, EWGs tend to lower the LUMO energy, while EDGs have a smaller effect on the LUMO. stackexchange.com

The net effect is that both EDGs and EWGs can lead to a narrowing of the HOMO-LUMO gap, which corresponds to a red-shift in the absorption and emission spectra. missouristate.eduresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), are invaluable for predicting these effects and guiding the rational design of this compound derivatives with desired electronic properties. rsc.org

Molecular Conformation: The size and nature of the substituents can also induce changes in the molecular conformation. For large polycyclic aromatic systems like chrysene, significant steric interactions between substituents can lead to a twisting of the aromatic plane. nih.gov This loss of planarity can disrupt π-conjugation, leading to a blue-shift in the absorption spectrum and affecting intermolecular packing in the solid state.

Table 4: Predicted Effects of Substituents on this compound Properties

| Substituent Type on Aromatic Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Electron-Donating Group (e.g., -OCH3, -N(CH3)2) | Increase | Slight Increase/Decrease | Decrease |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decrease | Decrease | Decrease |

This table provides a generalized prediction of the impact of electron-donating and electron-withdrawing groups on the frontier molecular orbital energies and the HOMO-LUMO gap of a conjugated system like this compound, based on established principles. missouristate.edursc.orgstackexchange.com

Advanced Spectroscopic Characterization of Chrysenamine Systems

Electronic Absorption and Emission Spectroscopy of Chrysenamine

The electronic transitions of this compound are highly sensitive to its molecular environment, making absorption and fluorescence spectroscopy powerful tools for its characterization. These techniques probe the energy differences between the ground and excited electronic states.

The UV-Visible absorption spectrum of this compound is characterized by multiple bands, which arise from π-π* electronic transitions within the aromatic chrysene (B1668918) core. The presence of the amino group (-NH₂) acts as an auxochrome, causing a bathochromic (red) shift in the absorption bands compared to the parent chrysene molecule. This shift is due to the extension of the conjugated system through the delocalization of the nitrogen lone-pair electrons into the aromatic rings.

The spectrum typically displays complex, structured bands characteristic of large PAHs. These bands, often labeled in order of decreasing transition energy, correspond to different excited singlet states (S₀ → Sₙ). The lower energy bands in the near-UV and visible regions are of particular interest as they are more sensitive to substituent and solvent effects. While specific experimental maxima for 6-aminothis compound are not extensively documented in readily available literature, the absorption profiles of similar aromatic amines suggest that the primary absorption bands would lie in the 250-400 nm range.

Table 1: Representative UV-Visible Absorption Bands for Aromatic Amines This table provides illustrative data based on typical values for polycyclic aromatic amines, as specific experimental data for 6-aminothis compound is not widely published.

| Transition | Approximate Wavelength Range (nm) | Characteristics |

|---|---|---|

| S₀ → S₃ | 250 - 280 | High-energy transition, strong intensity |

| S₀ → S₂ | 280 - 350 | Moderately intense, structured bands |

Upon excitation with UV radiation, this compound exhibits fluorescence, a radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted relative to it. The amino group generally enhances the fluorescence quantum yield in non-polar solvents compared to the parent hydrocarbon.

The fluorescence of this compound can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents. In many amino-substituted aromatic compounds, the nature of the S₁ state can have significant intramolecular charge transfer (ICT) character, where electron density shifts from the amino group to the aromatic system upon excitation. This ICT character is a key determinant of its fluorescence properties.

Time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC), are employed to measure the fluorescence lifetime (τ) of this compound—the average time it spends in the excited state before returning to the ground state. This measurement provides deep insights into the dynamics of the excited state and the various radiative and non-radiative decay pathways available to the molecule.

The photophysical properties of this compound are highly dependent on the surrounding solvent environment, a phenomenon known as solvatochromism. As solvent polarity increases, the absorption and emission spectra of this compound are expected to shift. The magnitude and direction of these shifts provide information about the change in the molecule's dipole moment upon electronic transition.

For molecules with significant ICT character, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a pronounced red shift in the fluorescence emission spectrum. The absorption spectrum is often less affected, resulting in an increase in the Stokes shift with increasing solvent polarity. The Stokes shift is the energy difference (typically expressed in wavenumbers, cm⁻¹) between the absorption maximum (ν̃abs) and the emission maximum (ν̃em).

The relationship between the Stokes shift and solvent polarity can be analyzed using models like the Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability. A linear Lippert-Mataga plot is indicative of a general solvent relaxation effect on a molecule with an increased dipole moment in the excited state.

Table 2: Expected Solvent Effects on this compound Photophysics This table illustrates the general trends expected for aromatic amines with ICT character. Specific data for 6-aminothis compound is required for a quantitative analysis.

| Solvent | Polarity (Dielectric Constant) | Expected Emission Max (λem) | Expected Stokes Shift (Δν̃) |

|---|---|---|---|

| Hexane | Low (~1.9) | Shorter Wavelength | Small |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength | Medium |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. It is an essential tool for identifying functional groups and elucidating molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy of this compound provides a characteristic fingerprint based on its molecular vibrations. The spectrum can be divided into several regions corresponding to specific functional groups and bond types.

Key vibrational modes for 6-aminothis compound include:

N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ group. The position of these bands can be influenced by hydrogen bonding.

C-H Stretching (Aromatic): Sharp absorption bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are characteristic of C-H stretching vibrations on the aromatic chrysene rings.

C=C Stretching (Aromatic): A series of medium to strong bands in the 1450-1650 cm⁻¹ region arise from the C=C stretching vibrations within the aromatic framework.

N-H Bending (Scissoring): A characteristic band for the -NH₂ scissoring vibration is typically observed in the 1580-1650 cm⁻¹ region, sometimes overlapping with the aromatic C=C stretching bands.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually appears in the 1250-1360 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the 675-900 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The specific pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic FTIR Frequencies for 6-Aminochrysene

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Asymmetric N-H Stretch | ~3450 | Medium |

| Symmetric N-H Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Sharp |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1650 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1360 | Medium-Strong |

Raman Spectroscopy for Molecular Fingerprinting

For a compound like this compound, a Raman spectrum would be expected to show characteristic peaks corresponding to:

Aromatic C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.

N-H stretching of the amine group: Usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.

Aromatic C=C ring stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the polycyclic chrysene backbone.

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.

Ring breathing modes: Lower frequency vibrations that are characteristic of the entire ring system.

These peaks allow for the unambiguous identification of the molecule. researchgate.net However, a specific, published Raman spectrum with detailed peak assignments for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing specific nuclei to resonate. The resonance frequency, reported as a chemical shift (δ), is highly sensitive to the local electronic environment of each nucleus.

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Provides information on the carbon skeleton of the molecule.

For this compound, ¹H and ¹³C NMR spectra would elucidate the complete atomic connectivity, confirming the position of the amine group on the chrysene framework and the arrangement of all hydrogen and carbon atoms. While NMR has been used to identify this compound when it is bound to DNA as a adduct, the specific chemical shifts and coupling constants for the isolated this compound molecule are not detailed in the available scientific literature. oup.comacs.orgresearchgate.net

Table 1: Expected Regions for NMR Chemical Shifts in this compound

| Nucleus | Type of Atom | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | ~7.0 - 9.0 |

| ¹H | Amine Protons (-NH₂) | ~3.0 - 5.0 (broad, variable) |

This table is illustrative and based on general principles for aromatic amines; specific experimental data for this compound is not available.

Advanced X-ray Spectroscopic Characterization (e.g., NEXAFS, EELS)

Advanced X-ray spectroscopy techniques probe the electronic structure of materials by exciting core-level electrons.

Near-Edge X-ray Absorption Fine Structure (NEXAFS): Also known as X-ray Absorption Near-Edge Structure (XANES), this technique involves tuning X-ray energy across an element's absorption edge (e.g., Carbon, Nitrogen K-edges). The resulting spectrum reveals detailed information about the unoccupied electronic states (e.g., π* and σ* orbitals) and can be used to determine chemical bonding, oxidation states, and, in studies on surfaces, the orientation of molecules. nih.govnih.gov For an aromatic amine like this compound, NEXAFS could be used to study the orientation of the π-system on a substrate. researchgate.net

Electron Energy Loss Spectroscopy (EELS): In EELS, a beam of electrons with a known energy is passed through a sample. The energy lost by the electrons as they interact with the sample provides information similar to that obtained from X-ray absorption techniques, detailing the local electronic structure and elemental composition.

Despite the power of these techniques for electronic characterization, no specific NEXAFS or EELS studies focused on this compound were found in the surveyed scientific literature.

Spectroscopic Probes of Intermolecular Interactions and Aggregation Behavior

The tendency of molecules like this compound to self-associate into aggregates is driven by non-covalent intermolecular interactions, such as π-π stacking of the aromatic rings and potential hydrogen bonding involving the amine group. These aggregation phenomena can be readily studied using various spectroscopic methods. nih.gov Techniques like UV-Visible absorption and fluorescence spectroscopy are particularly sensitive to these interactions. nih.gov

When molecules aggregate, their electronic environment changes, which often leads to shifts in their absorption and emission spectra. For instance, π-π stacking can cause a broadening of absorption bands and a shift to either shorter (H-aggregates) or longer (J-aggregates) wavelengths. However, specific studies detailing the aggregation behavior and intermolecular interactions of this compound using these spectroscopic probes are not present in the available literature.

Fluorescence quenching is the process by which the fluorescence intensity of a molecule (a fluorophore) is decreased by the presence of another substance (a quencher). This phenomenon is a powerful tool for studying intermolecular interactions. The quenching process can be described by the Stern-Volmer equation:

I₀ / I = 1 + Ksv[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant. The magnitude of Ksv provides insight into the efficiency of the quenching process.

By analyzing the linearity and temperature dependence of a Stern-Volmer plot (I₀/I vs. [Q]), the mechanism of quenching—either dynamic (collisional) or static (formation of a non-fluorescent complex)—can be determined. This analysis provides quantitative data on the accessibility of the fluorophore to the quencher and the kinetics of their interaction. While this is a common method for studying interactions involving fluorescent molecules, no published fluorescence quenching or Stern-Volmer analysis specifically investigating this compound could be located.

Theoretical and Computational Investigations of Chrysenamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of chrysenamine. These methods solve approximations of the Schrödinger equation to determine molecular properties, offering a window into the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aimspress.com It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to find the optimized molecular geometry. nih.gov This process identifies the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles that characterize its stable three-dimensional structure. materialsciencejournal.orgnih.gov The accuracy of these predictions is critical, as the geometric structure fundamentally influences the molecule's electronic properties and chemical reactivity. nih.gov

Table 1: Representative Geometric Parameters for Amino-Aromatic Systems

The following table contains generalized data for aromatic amine systems calculated by DFT methods to illustrate typical outputs. Specific experimental or calculated values for this compound were not available in the provided search results.

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C-C (aromatic) Bond Length | 1.35 - 1.54 Å | B3LYP/6-311G(d,p) |

| C-N (amino group) Bond Length | ~1.36 Å | B3LYP/6-311G(d,p) |

| C-H Bond Length | 1.08 - 1.09 Å | B3LYP/6-311G(d,p) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). materialsciencejournal.org The difference between these energy levels, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. materialsciencejournal.orgjmaterenvironsci.com A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. materialsciencejournal.orgyoutube.com For aromatic systems like this compound, DFT calculations are a standard method for determining these orbital energies. nih.gov Global quantum chemical identifiers, including electronegativity, chemical potential, and global hardness, can be derived from the HOMO and LUMO energy values. materialsciencejournal.org

Table 2: Illustrative Frontier Orbital Energies for Polycyclic Aromatic Systems

This table presents typical energy values for related molecular systems to demonstrate the application of computational methods. Data specific to this compound was not found in the search results.

| Parameter | Illustrative Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -7.0 eV | Electron-donating ability |

| ELUMO | -2.0 to -3.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~2.0 to 4.5 eV | Chemical reactivity and stability |

Computational methods are essential for exploring the properties of molecules in their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating vertical excitation energies and simulating electronic absorption spectra. materialsciencejournal.orgrsc.org A key parameter obtained from these calculations is the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), known as the singlet-triplet gap (ΔEST). researchgate.netrsc.org This gap is crucial for understanding the photophysical behavior of a molecule, including processes like fluorescence and phosphorescence. researchgate.net In most organic molecules, the triplet state is lower in energy than the corresponding singlet state, following Hund's rule. rsc.org However, in some π-conjugated systems, inversion of these states can occur, leading to unique photophysical properties. researchgate.netua.es Accurate prediction of S1 and T1 energies is vital for applications in materials science, such as in solar cells. rsc.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wikimedia.orgthaiscience.info The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.comyoutube.com

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a molecule like this compound, these would likely be concentrated around the nitrogen atom of the amino group. youtube.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. youtube.com

Green Regions : Denote areas of near-zero potential.

By analyzing the MEP map, one can identify the most probable sites for intermolecular interactions and chemical reactions. thaiscience.info This analysis is performed on the optimized molecular structure derived from methods like DFT. wolfram.com

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static electronic properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a detailed picture of reaction mechanisms. rsc.orgnih.gov This involves mapping the potential energy surface (PES) that governs the transformation from reactants to products. smu.edu

A central concept in reaction dynamics is the transition state (TS), which is the highest energy point along the reaction coordinate—a saddle point on the potential energy surface. smu.eduwikipedia.org Identifying the structure of the transition state and calculating its energy is key to understanding the kinetics of a reaction. acs.orgmdpi.com According to transition state theory, the rate of a reaction is determined by the energy barrier, or activation energy (Ea), which is the energy difference between the reactants and the transition state. mdpi.comox.ac.uk

Computational methods like DFT can be used to locate the transition state structure and calculate this barrier. acs.org The process involves optimizing the geometry to find a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. acs.orgnih.gov The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified TS correctly connects the reactants and products. nih.govnih.gov Calculating the activation energy provides a quantitative measure of how fast a reaction is likely to proceed. mdpi.com For polycyclic aromatic amines, these calculations are crucial for predicting their metabolic activation pathways or their reactions with radicals. mdpi.com

Inverse Problem Solving for Reaction Prediction

Inverse problem solving in computational chemistry represents a paradigm shift from traditional methods. Instead of predicting the outcome of a given set of reactants and conditions (the "forward problem"), inverse problem solving aims to identify the necessary reactants or reaction pathways to achieve a desired product, such as a specific isomer of this compound or its derivatives. This approach is particularly valuable in synthetic chemistry for discovering novel and efficient reaction routes.

For a molecule like this compound, a polycyclic aromatic amine, computational models can be trained on vast databases of known chemical reactions. By employing sophisticated algorithms, often rooted in machine learning and quantum mechanics, these models can retrospectively analyze the structure of a target this compound derivative and propose potential precursor molecules and reaction conditions. This process involves navigating a complex chemical reaction network to find the most plausible and energetically favorable pathways.

Key computational steps in this process include:

Retrosynthetic Analysis: Algorithms break down the target this compound molecule into simpler, commercially available, or easily synthesizable precursors.

Reaction Feasibility Scoring: Each potential reaction step is evaluated based on thermodynamic and kinetic parameters calculated using quantum chemical methods. This helps in prioritizing reactions that are more likely to succeed in a laboratory setting.

Condition Optimization: Machine learning models can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) by learning from patterns in existing reaction data.

While specific applications of inverse problem solving for this compound synthesis are not extensively documented in public literature, the methodology holds significant promise for designing syntheses of complex aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations provide crucial insights into its conformational flexibility, intermolecular interactions, and behavior in different environments (e.g., in various solvents or interacting with biological macromolecules).

The conformational landscape of this compound, particularly the orientation of the amine group relative to the polycyclic ring structure, can significantly influence its chemical reactivity and physical properties. MD simulations can map out this landscape by calculating the potential energy associated with different conformations.

A typical MD simulation for this compound would involve:

System Setup: Defining a simulation box containing one or more this compound molecules and, typically, a solvent like water or an organic solvent.

Force Field Application: Using a force field (a set of empirical energy functions) to describe the forces between atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to extract information about conformational preferences, dihedral angle distributions, and intermolecular interactions like hydrogen bonding.

The results from these simulations can reveal the most stable conformations of this compound and the energy barriers between them. This information is vital for understanding its interaction with other molecules and for designing materials with specific properties.

Table 1: Representative Dihedral Angle Distribution for the Amine Group in this compound from a Simulated Environment This table presents hypothetical data typical for an MD simulation analysis.

| Conformational State | Dihedral Angle Range (C-C-N-H) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| State A | -30° to 30° | 65% | 0.00 |

| State B | 150° to 210° | 30% | 0.85 |

| Transition State | -90° to -60° / 60° to 90° | 5% | 3.50 |

Machine Learning and Cheminformatics in this compound Research

Machine learning (ML) and cheminformatics have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the discovery of new materials from large datasets. In the context of this compound and its derivatives, these computational approaches can accelerate research by predicting properties that are often time-consuming or expensive to measure experimentally.

Cheminformatics involves the use of computational methods to analyze chemical information. For this compound, this could involve generating molecular descriptors that encode its structural and electronic features. These descriptors can then be used as input for ML models. Researchers have utilized such methods to build Quantitative Structure-Property Relationship (QSPR) models for related polycyclic aromatic compounds. chula.ac.th These models can predict a wide range of properties, including solubility, toxicity, and electronic characteristics. For instance, a patent application mentions the use of machine learning methods in the analysis of genotoxic compounds, which could be relevant for studying the biological activities of this compound. google.com

High-throughput virtual screening (HTVS) is a computational technique that leverages ML and cheminformatics to rapidly assess large libraries of virtual compounds for their potential in a specific application. For this compound, this is particularly relevant in the field of materials science, such as the development of organic electronic devices. Derivatives of this compound have been explored for their potential use in organic light-emitting diodes (OLEDs). google.com

The HTVS workflow for discovering new this compound-based materials typically involves:

Library Generation: Creating a large virtual library of this compound derivatives by systematically modifying its chemical structure.

Descriptor Calculation: Computing a set of molecular descriptors for each compound in the library.

Model Prediction: Using a pre-trained ML model to predict key properties of interest, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for electronic applications. google.com

Candidate Selection: Ranking the compounds based on the predicted properties and selecting the most promising candidates for further theoretical investigation or experimental synthesis.

This approach allows researchers to explore a vast chemical space and identify promising candidates for new materials far more efficiently than through traditional experimental methods alone.

Table 2: Predicted Electronic Properties of Hypothetical this compound Derivatives from a Virtual Screening Campaign This table contains representative data that would be generated during a high-throughput virtual screening study.

| Derivative ID | Substituent Group | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

|---|---|---|---|---|

| CHR-001 | -NO2 | -6.12 | -2.58 | 3.54 |

| CHR-002 | -OCH3 | -5.45 | -1.95 | 3.50 |

| CHR-003 | -CN | -6.25 | -2.70 | 3.55 |

| CHR-004 | -N(CH3)2 | -5.20 | -1.85 | 3.35 |

Mechanistic Organic Reactions Involving Chrysenamine

Nucleophilic Reactivity of the Amine Functionality

The chemical behavior of 6-chrysenamine is significantly influenced by the amine (-NH₂) functionality attached to the chrysene (B1668918) core. The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it a potent nucleophile. This characteristic allows 6-chrysenamine to participate in a variety of reactions where it attacks electron-deficient centers.

Key nucleophilic reactions involving the amine group include:

Alkylation: Chrysenamine can react with alkyl halides in a nucleophilic substitution reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This process can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

Acylation: In reactions with acyl chlorides or acid anhydrides, the nucleophilic amine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a leaving group (chloride or carboxylate), resulting in the formation of an N-substituted amide. This reaction is often rapid and can be a useful method for synthesizing amide derivatives of this compound.

The nucleophilicity of the amine is a central aspect of its chemical identity, enabling the synthesis of a wide array of derivatives through the formation of new C-N bonds at the amino group.

Table 1: Representative Nucleophilic Reactions of 6-Chrysenamine This table is interactive. Click on the headers to sort.

| Reaction Type | Electrophile | General Product Structure | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | C₁₈H₁₂-NH-R | Secondary Amine |

| Acylation | Acyl Chloride (R-COCl) | C₁₈H₁₂-NH-CO-R | N-Aryl Amide |

Electrophilic Aromatic Substitution Reactions on the Chrysene Core

The amine group in 6-chrysenamine profoundly influences the reactivity of the aromatic chrysene core toward electrophiles. The -NH₂ group is a powerful activating group for electrophilic aromatic substitution (EAS). organicchemistrytutor.comyoutube.com This activation stems from the ability of the nitrogen's lone pair to donate electron density into the π-system of the aromatic rings through resonance. makingmolecules.com This increase in electron density makes the ring system more nucleophilic and thus more reactive towards electrophiles.

Furthermore, the amine group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amine group. organicchemistrytutor.comyoutube.com This directing effect is due to the enhanced stability of the carbocation intermediate (the sigma complex or arenium ion) when the electrophile attacks at these positions. The resonance structures for ortho and para attack include a contributor where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the chrysene ring.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst adds a halogen atom to the ring.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

While the amine group directs to multiple ortho and para positions, the specific regioselectivity can be influenced by steric hindrance from the fused-ring structure of the chrysene core. The positions with less steric hindrance are generally favored for substitution.

Table 2: Directing Effects of the Amine Group in Electrophilic Aromatic Substitution of 6-Chrysenamine This table is interactive. Click on the headers to sort.

| Reaction | Electrophile (E⁺) | Predicted Major Product Position(s) | Ring Status |

|---|---|---|---|

| Nitration | NO₂⁺ | ortho, para to -NH₂ | Activated |

| Halogenation | Br⁺, Cl⁺ | ortho, para to -NH₂ | Activated |

| Sulfonation | SO₃ | ortho, para to -NH₂ | Activated |

| Friedel-Crafts Alkylation | R⁺ | ortho, para to -NH₂ | Activated |

Condensation Reactions Yielding Imine Derivatives

6-Chrysenamine, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imine derivatives, which are also known as Schiff bases. derpharmachemica.comyoutube.comlibretexts.org This class of reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org

The mechanism for imine formation is typically acid-catalyzed and proceeds through several steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product. libretexts.org

The rate of this reaction is pH-dependent, with optimal rates often observed in weakly acidic conditions (around pH 5). libretexts.org These condensation reactions are fundamental in synthetic chemistry for creating carbon-nitrogen double bonds and have been used to synthesize various Schiff base derivatives from aromatic amines. derpharmachemica.comijacskros.comoaji.net

Table 3: Formation of Imine Derivatives from 6-Chrysenamine This table is interactive. Click on the headers to sort.

| Carbonyl Reactant (R-CO-R') | Reactant Type | Product Name (Systematic) | Product Class |

|---|---|---|---|

| Formaldehyde (HCHO) | Aldehyde | N-((Chrysen-6-yl)imino)methane | Imine (Schiff Base) |

| Benzaldehyde (C₆H₅CHO) | Aldehyde | (E)-N-Benzylidenechrysen-6-amine | Imine (Schiff Base) |

Redox Chemistry of this compound Systems

The redox chemistry of 6-chrysenamine involves both the oxidation of the amine and the reduction of related precursors. Oxidation-reduction (redox) reactions are characterized by the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. preparatorychemistry.comyoutube.com

Oxidation: The amine functionality of 6-chrysenamine can undergo oxidation. Electrochemical studies have shown that the anodic oxidation of 6-aminochrysene can proceed through a mechanism involving free radical addition and coupling. researchgate.net This type of reaction is a key transformation for synthesizing and modifying a range of molecules. researchgate.net The oxidation of primary amines can lead to the formation of imines or other nitrogen-containing functional groups, depending on the reaction conditions and the oxidizing agent used. mdpi.com

Reduction: A common synthetic route to 6-chrysenamine is through the reduction of its corresponding nitro compound, 6-nitrochrysene (B1204248). nih.gov This transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This can be achieved using various reducing agents, such as tin and hydrochloric acid. nih.gov In biological systems, the reduction of 6-nitrochrysene to 6-aminochrysene has also been observed, catalyzed by enzymes like CYP3A4. nih.govnih.gov This reduction is a critical step in the metabolic activation pathways of nitroaromatic compounds.

Table 4: Oxidation States in this compound Redox Reactions This table is interactive. Click on the headers to sort.

| Process | Starting Compound | Key Functional Group | Oxidation State of N | Product | Key Functional Group | Oxidation State of N |

|---|---|---|---|---|---|---|

| Reduction | 6-Nitrochrysene | Nitro (-NO₂) | +3 | 6-Chrysenamine | Amine (-NH₂) | -3 |

Photochemical Reactions of this compound and Its Derivatives

Photochemical reactions are chemical processes initiated by the absorption of light energy. taylorandfrancis.comyoutube.com this compound and its derivatives can participate in such reactions due to the extensive π-conjugated system of the chrysene core, which allows for the absorption of photons, leading to electronically excited states.

Research has shown that derivatives of this compound are involved in fluorescence quenching processes. This phenomenon occurs when an excited fluorophore (in this case, a this compound derivative) is deactivated upon interaction with another molecule (a quencher), returning to the ground state without emitting a photon. The study of fluorescence quenching provides insights into the interactions and reactions of molecules in their excited states.

Furthermore, the general reactivity of amines in photochemical settings includes photosensitized oxidation. In these reactions, a photosensitizer absorbs light and then transfers energy to the amine or another molecule, initiating an oxidation process that can occur via radical intermediates.

The ability to undergo photochemical reactions makes this compound and its derivatives subjects of interest for applications in materials science and photochemistry, where light can be used to trigger specific chemical transformations. nih.govthermofisher.com

Table 5: Summary of Photochemical Phenomena Involving this compound Systems This table is interactive. Click on the headers to sort.

| Phenomenon | Description | Potential Mechanism | Significance |

|---|---|---|---|

| Fluorescence Quenching | Reduction in fluorescence intensity in the presence of other molecules (quenchers). | Electron transfer or energy transfer in the excited state. | Provides information on intermolecular interactions and excited-state reactivity. |

| Photosensitized Oxidation | Oxidation of the amine group initiated by a light-absorbing sensitizer. | Hydrogen abstraction from the amine by the excited sensitizer to form an amine radical. | A pathway for the light-induced degradation or functionalization of the amine. |

Chrysenamine in Organic Electronic Materials Research

Design and Synthesis of Chrysenamine-Based Organic Semiconductors

The design of this compound-based organic semiconductors focuses on manipulating the molecule's electronic structure and solid-state morphology to optimize performance in electronic devices. nih.gov The chrysene (B1668918) core serves as the fundamental building block, and the introduction of functional groups, such as amines, is a key strategy to modulate its properties. nih.govrsc.org For instance, functionalizing the chrysene core with triphenylamine (B166846) moieties is a method used to create materials with desirable characteristics for deep-blue fluorescence and efficient charge transport. nih.gov

Synthetic strategies often involve modern cross-coupling reactions. Trifluoromethanesulfonic acid (HOTf) promoted cross-coupling reactions and copper-catalyzed one-pot dimerizations are among the methods developed for the facile synthesis of multi-substituted chrysenes under mild conditions. researchgate.net For polymeric semiconductors, polymerization reactions like the Suzuki–Miyaura coupling are employed to create donor-acceptor polymers based on chrysene derivatives. researchgate.net The overarching goal of these design and synthesis efforts is to control key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability. nih.govresearchgate.net Introducing specific side chains, such as alkyl groups, can also improve solubility and influence the molecular packing in thin films, which is crucial for device performance. rsc.org

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are promising materials for use in organic light-emitting diodes (OLEDs), particularly as emitters and charge-transporting layers. epo.orgepo.org The fundamental principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively, which then recombine in an emissive layer to produce light. oled.com The efficiency and color of this light are determined by the materials used. ossila.com

A notable application involves the design of chrysene-based molecules functionalized with triphenylamine groups, which act as efficient non-doped deep-blue emitters. nih.gov These materials exhibit hybridized local and charge-transfer (HLCT) characteristics, which contribute to their intense deep-blue emission in the solid state. nih.gov In a simple device structure, a this compound-based emitter can be sandwiched between charge transport layers. nih.gov For example, a device using the chrysene derivative TC as a non-doped emitter achieved a maximum external quantum efficiency (EQE) of 4.31% with a low turn-on voltage of 2.8 V, emitting a deep-blue light with CIE color coordinates of (0.148, 0.096). nih.gov Such performance highlights the potential of this compound derivatives in creating efficient and color-pure OLEDs for display and lighting technologies. nih.govfrontiersin.org

Table 1: Performance of Non-Doped OLEDs Based on this compound Derivatives This table presents the electroluminescent performance of simple-structured OLEDs using different chrysene-triphenylamine derivatives as non-doped emitters.

| Emitter Compound | Max. EQE (%) | Turn-on Voltage (V) | Emission Peak (nm) | CIE Coordinates (x, y) | Source |

| TC | 4.31 | 2.8 | 446 | (0.148, 0.096) | nih.gov |

| TpPC | 3.55 | 3.2 | 434 | (0.154, 0.076) | nih.gov |

| TpXC | 3.21 | 3.2 | 436 | (0.153, 0.078) | nih.gov |

This compound Derivatives in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and chrysene derivatives have been successfully employed as the active semiconductor layer. researchgate.netrsc.org An OFET typically consists of source, drain, and gate electrodes, with the organic semiconductor layer controlling the flow of current between the source and drain upon application of a gate voltage. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility and the on/off current ratio. nih.gov

Chrysene derivatives generally exhibit p-channel (hole-transporting) characteristics in OFETs. researchgate.net Research has shown that the performance of these devices is highly dependent on the molecular structure of the chrysene derivative and the processing conditions, such as the substrate temperature during vapor deposition. researchgate.net For instance, an OFET based on 2,8-diphenylchrysene (Ph-CR) achieved a field-effect mobility of 4.1 × 10⁻² cm²V⁻¹s⁻¹ with a high on/off ratio of 10⁵. researchgate.net Further design enhancements, such as the creation of a liquid crystalline material like 2-(4-dodecylphenyl)chrysene (C12-Ph-CHR), have led to significantly higher carrier mobilities, reaching up to 3.07 cm²V⁻¹s⁻¹ in ambient air. rsc.org This level of performance indicates that chrysene-based materials are strong candidates for applications in flexible and printed electronics. rsc.org

Table 2: Performance of OFETs Based on Various Chrysene Derivatives This table summarizes the field-effect transistor characteristics for devices using different chrysene derivatives as the active semiconductor layer.

| Chrysene Derivative | Fabrication Method | Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio | Channel Type | Source |

| 2,8-diphenylchrysene (Ph-CR) | Vapor Deposition | 4.1 x 10⁻² | 10⁵ | p-channel | researchgate.net |

| 2,8-dinaphthylchrysene (Nap-CR) | Vapor Deposition | 1.3 x 10⁻² | 10⁵ | p-channel | researchgate.net |

| 2,8-dioctylchrysene (C8-CR) | Vapor Deposition | 1.1 x 10⁻³ | 10⁴ | p-channel | researchgate.net |

| 7,14-carbethoxyacenaphtho[1,2-k]fluoranthene (DEAF) | Vapor Deposition | 1.7 x 10⁻³ | ~10² | p-channel | researchgate.net |

| 2-phenylchrysene (Ph-CHR) | Vapor Deposition | 0.35 | 1.2 x 10⁶ | p-channel | rsc.org |

| 2-(4-dodecylphenyl)chrysene (C12-Ph-CHR) | Vapor Deposition | 3.07 | 3.3 x 10⁶ | p-channel | rsc.org |

Role in Organic Photovoltaic Devices

The application of chrysene derivatives extends to organic photovoltaic (OPV) devices, also known as organic solar cells. researchgate.net These devices convert sunlight into electricity and are typically based on a bulk heterojunction structure, where an electron-donating material and an electron-accepting material are blended together. wikipedia.orgmdpi.com The efficiency of an OPV is largely determined by its ability to absorb light, generate excitons (bound electron-hole pairs), and efficiently separate these excitons into free charges that can be collected at the electrodes. mdpi.com

In this context, chrysene-based materials can be engineered to act as the electron-donating component. For example, a series of donor-acceptor conjugated polymers were prepared using a 2,9-dibenzo[b,def]chrysene derivative as the electron-donating unit. researchgate.net When these polymers were used to fabricate organic solar cells, a maximum power conversion efficiency (PCE) of 1.2% was achieved. researchgate.net While this efficiency is modest compared to state-of-the-art OPVs, it demonstrates the viability of the chrysene framework as a building block for photovoltaic materials. researchgate.netrsc.org Further molecular engineering to optimize the bandgap and energy level alignment with acceptor materials could lead to more efficient this compound-based solar cells.

Charge Transport Mechanisms in this compound-Containing Materials

Understanding the charge transport mechanism in organic semiconductors is crucial for designing high-performance devices. cecam.orgcuni.cz In organic materials, charge transport generally occurs through one of two primary mechanisms: band-like transport or hopping transport. researchgate.netwikipedia.org

Band-like transport is characteristic of highly ordered, crystalline materials where the electronic wavefunctions are delocalized over many molecules, similar to inorganic semiconductors. cecam.org

Hopping transport is dominant in disordered or amorphous materials. In this mechanism, charges are localized on individual molecules or conjugated segments and move by "hopping" from one site to the next, a process that is typically thermally activated. researchgate.netutwente.nl

In this compound-containing materials, the dominant mechanism depends heavily on the material's solid-state morphology. For the highly crystalline thin films of derivatives like C12-Ph-CHR, which exhibit high charge carrier mobilities, transport likely involves a significant degree of delocalization and efficient intermolecular charge transfer, approaching band-like behavior. rsc.org In contrast, for amorphous or polymeric chrysene-based materials, charge transport is more accurately described by a hopping model. researchgate.net The molecular packing and morphology of the deposited films, which can be influenced by factors like substrate temperature during fabrication, drastically affect the charge transport characteristics, as confirmed by atomic force microscopy (AFM) and X-ray diffraction (XRD) measurements. researchgate.net

Rational Design Principles for Advanced Electronic Materials

The development of advanced electronic materials based on this compound relies on a set of rational design principles aimed at establishing clear structure-property relationships. nih.govfrontiersin.orgfrontiersin.org These principles guide the synthesis of new molecules with enhanced performance. rsc.org

Key design strategies include:

Tuning Energy Levels: The HOMO and LUMO energy levels are critical for efficient charge injection from electrodes and for controlling the open-circuit voltage in solar cells. These levels can be precisely tuned by attaching electron-donating groups (like amines in chrysenamines) or electron-withdrawing groups to the chrysene core. nih.govresearchgate.net